(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Overview
Description
(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride: is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor.
Hydroxylation: Introduction of the hydroxyl group at the 2-position.
Hydrochloride Formation: Conversion to the hydrochloride salt form.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The nitrogen atom allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of alkyl or acyl groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology:
- Potential applications in the study of enzyme interactions due to its bicyclic structure.
Medicine:
- Investigated for its potential pharmacological properties.
- May serve as a lead compound for the development of new drugs.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and interact with various enzymes or receptors, influencing biological pathways. These interactions can modulate enzyme activity or receptor signaling, leading to the compound’s observed effects.
Comparison with Similar Compounds
7-Azabicyclo[2.2.1]heptane: Lacks the hydroxyl group.
2-Hydroxy-7-azabicyclo[2.2.1]heptane: Similar structure but different stereochemistry.
Uniqueness:
- The specific stereochemistry of (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride imparts unique properties, such as specific binding affinities and reactivity profiles, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-4-1-2-5(6)7-4;/h4-8H,1-3H2;1H/t4-,5+,6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVTZOIAXSPRQO-YAFCINRGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810070-05-3 | |
Record name | 7-Azabicyclo[2.2.1]heptan-2-ol, hydrochloride (1:1), (1R,2S,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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